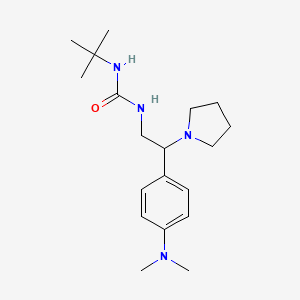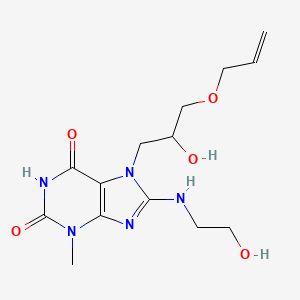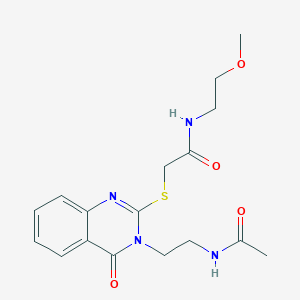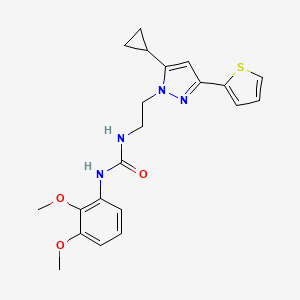![molecular formula C20H21N5O2 B2947561 3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one CAS No. 440332-21-8](/img/structure/B2947561.png)
3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one, commonly known as BCT-100, is a novel compound with potential therapeutic applications. This compound belongs to the class of benzotriazinones and has been studied for its pharmacological properties.
Mécanisme D'action
BCT-100 exerts its pharmacological effects by inhibiting the activity of enzymes such as topoisomerase II and protein kinase C. It also modulates the expression of genes involved in cell cycle regulation and apoptosis. BCT-100 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BCT-100 has been shown to have various biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and modulates the expression of genes involved in cell cycle regulation. BCT-100 also has neuroprotective properties and has been studied for its potential therapeutic applications in Alzheimer's and Parkinson's diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BCT-100 is its potential therapeutic applications in various diseases such as cancer, Alzheimer's, and Parkinson's. BCT-100 has also been shown to have low toxicity in animal studies. However, one of the limitations of BCT-100 is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of BCT-100. One of the potential areas of research is the development of novel formulations to improve its solubility and bioavailability. Another area of research is the study of its pharmacokinetics and pharmacodynamics in animal models. BCT-100 can also be studied for its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases.
Conclusion:
BCT-100 is a novel compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of enzymes and modulation of gene expression. BCT-100 has been shown to have low toxicity in animal studies, but its limited solubility in water can affect its bioavailability and pharmacokinetics. There are several future directions for the study of BCT-100, including the development of novel formulations and the study of its pharmacokinetics and pharmacodynamics in animal models.
Méthodes De Synthèse
The synthesis of BCT-100 involves the reaction of 4-benzylpiperazine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with 2-amino-4,5-dicyano-1,2,3-triazole. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
BCT-100 has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's, and Parkinson's. In cancer research, BCT-100 has shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis. In Alzheimer's and Parkinson's research, BCT-100 has been studied for its neuroprotective properties.
Propriétés
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-19(15-25-20(27)17-8-4-5-9-18(17)21-22-25)24-12-10-23(11-13-24)14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEMCQZWCDDHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine](/img/structure/B2947480.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2947486.png)

![N-{5-[(4-benzylpiperidin-1-yl)carbonyl]-2-piperazin-1-ylpyridin-3-yl}cyclopropanecarboxamide](/img/structure/B2947488.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2947490.png)
![Methyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2947491.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2947498.png)


![1-(2-chloropyridine-4-carbonyl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2947501.png)